molecular formula C15H10N4OS B2472400 1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 67442-90-4

1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2472400
CAS RN: 67442-90-4
M. Wt: 294.33
InChI Key:
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Description

“1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a chemical compound with the molecular formula C15H10N4OS and a molecular weight of 294.33 . It is used for research purposes .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, related compounds have been synthesized via aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

  • Synthetic Chemistry :

    • The compound has been utilized in synthetic chemistry for the creation of various derivatives. For example, it undergoes ring closure with aliphatic acids, aldehydes, and carbon disulfide to form 1-alkyl-, 1-aryl-, and 1-mercapto-triazoloquinazolinones. These processes are significant for developing new compounds with potential applications in medicinal chemistry (El-Sherief et al., 1983).
    • It has been used in the synthesis of various quinazolinone systems, indicating its versatility in organic synthesis (Liu & Hu, 1987).
  • Pharmacological Studies :

    • The compound and its derivatives have been explored for potential pharmacological applications. For instance, certain derivatives have shown H1-antihistamine activity in vivo, providing insights into new classes of antihistamines (Alagarsamy et al., 2006).
    • Further studies revealed the synthesis of derivatives with varying degrees of antihistaminic activities, showcasing the compound's potential as a starting point for the development of new pharmaceutical agents (Alagarsamy et al., 2007).
  • Anticonvulsant Activity :

    • Some derivatives of this compound have been tested for anticonvulsant activity. For example, certain triazoloquinazolinone derivatives exhibited significant activity against seizures induced by maximal electroshock in mice (Zhang et al., 2015).
  • Quality Control and Synthesis Methods :

    • Innovative methods have been developed for the synthesis of these compounds, underscoring their importance in pharmaceutical research (Shawali et al., 2008).
    • Quality control methods have been established for certain derivatives, indicating their progression towards potential therapeutic applications (Danylchenko et al., 2018).

Future Directions

The future directions for “1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” and related compounds could involve further exploration of their antimicrobial and antiviral properties . The development of versatile and potentially eco-friendly synthetic protocols could also be a focus .

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been synthesized as potential antiviral and antimicrobial agents

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been shown to exhibit cytotoxicity and some have shown promising antiviral activity . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to cell death or inhibition of viral replication.

Result of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been shown to exhibit cytotoxicity , suggesting that this compound may also induce cell death in its targets.

properties

IUPAC Name

4-phenyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS/c20-13-11-8-4-5-9-12(11)19-14(16-17-15(19)21)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOIHUVLVRRIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333733
Record name 4-phenyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

67442-90-4
Record name 4-phenyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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